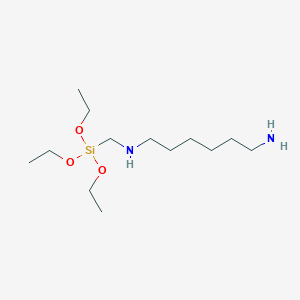

1,6-Hexanediamine, N-((triethoxysilyl)methyl)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 1,6-Hexanediamine, such as N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), involves processes designed to enhance the functionality of the hexanediamine backbone for specific applications, such as dental restorations (Nie & Bowman, 2002). Similarly, the development of 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts highlights a synthetic approach aimed at producing materials with corrosion inhibition properties (Ali & Saeed, 2001).

Molecular Structure Analysis

The molecular structure of compounds derived from 1,6-Hexanediamine, such as the supramolecular compound 1,6-hexanediamine trimolybdate (HDAMo), demonstrates the versatility of hexanediamine as a building block for complex structures. The study of HDAMo reveals a monoclinic system with unique photochromic properties, showcasing the potential of hexanediamine derivatives in material science (Sun et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 1,6-Hexanediamine derivatives enables a variety of applications. For instance, the synthesis of adipic acid, 1,6-hexanediol, and 1,6-hexanediamine from 1,3-butadiene through hydroformylation demonstrates the compound's utility in producing industrially relevant monomers (Mormul Jaroslaw Michael et al., 2016).

Physical Properties Analysis

The solubility and thermodynamic behavior of 1,6-Hexanediamine in various solvents have been thoroughly investigated, providing essential data for its application in different mediums. The solubility in mono-solvents and binary solvents like 1-butanol + cyclohexane exhibits a positive correlation with temperature, offering insights into its behavior in solvent mixtures (Li et al., 2017).

Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Application 1: Thermal Properties and Crystallization Behaviors of Biobased PA10T Polyamides

- Summary of the Application : This research focuses on the effect of adding 1,6-hexanediamine (HAD) on the thermal properties and crystallization behaviors of biobased PA10T polyamides .

- Methods of Application or Experimental Procedures : The chemical structures of the obtained samples were evaluated by Fourier infrared spectroscopy (FT-IR). The influence of the addition of HAD on melting points, thermal behaviors, crystallization performances, and mechanical characteristics of PA10T and PA10T/6 T were analyzed thoroughly .

- Results or Outcomes : The thermal analysis demonstrates that PA10T/6 T possess excellent thermal stability, and the melting temperatures can be tuned effectively by adding a suitable copolymerization content of the third monomer HAD to improve the processing properties appropriately . Mechanical properties such as bending modulus and tensile strength of PA10T/6 T remarkably improved with increased HAD content .

Application 2: Solubility and Thermodynamic Properties in Pure Organic Solvents and Nonaqueous Solvent Mixtures

- Summary of the Application : This research focuses on the solubility of N, N ′-Bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in seven pure solvents and two binary solvent mixtures .

- Methods of Application or Experimental Procedures : The solubility data in these pure solvents were correlated by the modified Apelblat model, the Wilson model, and the NRTL model, and that in the binary solvents mixture were fitted to the CNIBS/R–K model and the NRTL model .

- Results or Outcomes : The dissolution behavior of a compound in the binary solvent mixtures can be predicted to some extent from those in pure solvents .

Application 3: Synthesis of Hindered Amine Light Stabilizer

- Summary of the Application : N, N ′-Bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine is a key intermediate of a hindered amine light stabilizer, which is widely used in the synthesis of polypropylene, polyethylene, epoxy resin, and other types of polymers .

- Methods of Application or Experimental Procedures : The synthesis of the hindered amine light stabilizer involves the reaction of N, N ′-Bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine with other reactants under specific conditions .

- Results or Outcomes : The resulting hindered amine light stabilizer is an effective additive for polymers, providing them with improved resistance to degradation caused by light and heat .

Application 4: Crystallization Technique

- Summary of the Application : The solubility of N, N ′-Bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in various solvents is of great importance for the design and simulation of crystallization procedures .

- Methods of Application or Experimental Procedures : The solubility of the compound in various solvents was measured at different temperatures using a dynamic method. The solubility data were then fitted to various models .

- Results or Outcomes : The study found that the dissolution behavior of a compound in binary solvent mixtures can be predicted to some extent from those in pure solvents .

Application 5: Synthesis of Nylon 66

- Summary of the Application : Hexamethylenediamine, which is structurally similar to 1,6-Hexanediamine, N-((triethoxysilyl)methyl)-, is used almost exclusively for the production of polymers . A significant application is in the synthesis of Nylon 66, a type of polyamide, via condensation with adipic acid .

- Methods of Application or Experimental Procedures : The synthesis of Nylon 66 involves the reaction of hexamethylenediamine with adipic acid under specific conditions .

- Results or Outcomes : The resulting Nylon 66 is a widely used polymer with applications in various industries, including textiles, automotive, carpeting, and more .

Application 6: Crystallization Technique

- Summary of the Application : The solubility of N, N ′-Bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in various solvents is of great importance for the design and simulation of crystallization procedures .

- Methods of Application or Experimental Procedures : The solubility of the compound in various solvents was measured at different temperatures using a dynamic method. The solubility data were then fitted to various models .

- Results or Outcomes : The study found that the dissolution behavior of a compound in binary solvent mixtures can be predicted to some extent from those in pure solvents .

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-(triethoxysilylmethyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)13-15-12-10-8-7-9-11-14/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQTYXHHYIJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNCCCCCCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164751 | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

CAS RN |

15129-36-9 | |

| Record name | N1-[(Triethoxysilyl)methyl]-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15129-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015129369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Aminohexyl)aminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)